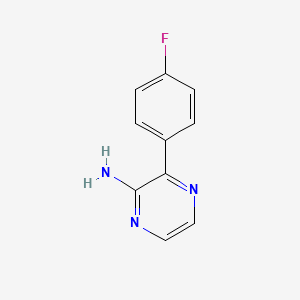

3-(4-Fluorophenyl)pyrazin-2-amine

Description

3-(4-Fluorophenyl)pyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a 4-fluorophenyl group at position 3 and an amine group at position 2 (CAS: 625848-12-6) . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity and physicochemical properties. Its fluorinated aromatic ring enhances metabolic stability and binding affinity in target interactions, a feature exploited in drug discovery .

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

3-(4-fluorophenyl)pyrazin-2-amine |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-10(12)14-6-5-13-9/h1-6H,(H2,12,14) |

InChI Key |

IPOXYPJZPWITDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN=C2N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the following steps:

Formation of the Amide Intermediate: 4-Fluoroaniline reacts with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

Reduction to Amine: The amide intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce any functional groups present on the pyrazine ring.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Pyrazine N-oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)pyrazin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Table 1: Anti-Mycobacterial Activity of Selected Pyrazine Derivatives

| Compound | Substituent (Position 5) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(4-Fluorophenyl)pyrazin-2-amine | None (parent compound) | 8.0 | |

| Compound 22 | -H | 0.25 | |

| Compound 30 | -Cl | 0.06 | |

| Compound 37 | -NO₂ | 0.12 |

Anticancer Activity

Modifications to the pyrazine scaffold influence anticancer efficacy. Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives (e.g., compound 5j) showed selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL) . In contrast, pyridopyrazine derivatives like N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (I) were designed as p38 MAP kinase inhibitors, highlighting the role of fused pyridine rings in enhancing target specificity .

Physicochemical and Structural Properties

The 4-fluorophenyl group significantly impacts molecular conformation and crystallinity. For example:

- Crystal Packing : Fluorine’s electronegativity promotes C–H···F interactions, as seen in 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole derivatives, which adopt planar conformations stabilized by intermolecular hydrogen bonds .

- Solubility : Replacement of fluorine with methoxy (e.g., 3-(4-methoxyphenyl)pyrazin-2-amine) increases hydrophilicity but reduces metabolic stability compared to fluorinated analogs .

Table 2: Physicochemical Properties of Pyrazin-2-amine Derivatives

Selectivity in Enzyme Inhibition

The fluorophenyl group enhances selectivity in enzyme inhibition. For instance, triazolopiperazine-based DPP-IV inhibitors (e.g., MK-0431) lack the pyrazin-2-amine core but share fluorinated motifs, achieving IC₅₀ = 18 nM for DPP-IV with minimal off-target effects . In contrast, pyrazin-2-amine derivatives with bulkier substituents (e.g., 5-(4-(isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine) exhibit dual kinase inhibition, underscoring the trade-off between potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.